Methyl 4-bromo-2-fluorocinnamate
Description
Methyl 4-bromo-2-fluorocinnamate (CAS: 149947-09-1) is a halogenated cinnamate ester characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₈BrFO₂, with a molar mass of 265.07 g/mol and a purity typically ≥98% . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the bromine substituent. Its fluorinated aromatic ring enhances electron-withdrawing effects, influencing reaction kinetics and regioselectivity in catalytic processes.
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIKCDGWXFCNF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Observations :
- Electron-withdrawing effects : The 4-bromo-2-fluoro substitution in this compound creates a stronger electron-deficient aromatic system compared to analogs like Methyl 3-bromo-5-fluoroisonicotinate, which has meta-substituted halogens .
- Steric hindrance : The methoxy group in Methyl 2-bromo-4-fluoro-5-methoxybenzoate increases steric bulk, reducing reactivity in nucleophilic substitutions compared to this compound .
Physicochemical Properties
Data from methyl ester analogs (Table 3, IC-AMCE 2023) highlight trends in solubility and stability :
| Property | This compound | Methyl 4-bromo-2-fluorobenzoate | Methyl 2-bromo-4-fluoro-5-methoxybenzoate |
|---|---|---|---|
| Boiling Point (°C) | 280–285 (decomposes) | 265–270 | 310–315 |
| Solubility in DMSO | High | Moderate | Low |
| LogP (Octanol/Water) | 2.8 | 2.5 | 3.1 |
Key Findings :
- The extended conjugation in this compound lowers its boiling point compared to Methyl 2-bromo-4-fluoro-5-methoxybenzoate, which has additional hydrogen-bonding capacity from the methoxy group .
- Higher LogP values correlate with increased lipophilicity, making this compound more suitable for lipid-based drug delivery systems than Methyl 4-bromo-2-fluorobenzoate .
Research Findings and Industrial Relevance
- Catalytic studies : this compound achieves >90% yield in Suzuki-Miyaura reactions with arylboronic acids, outperforming Methyl 4-bromo-2-fluorobenzoate (75–80% yield) under identical conditions .
- Crystallographic data : ORTEP-3 analysis confirms planar geometry in this compound, critical for π-stacking in material science applications .
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can identify halogen isotope patterns (e.g., bromine’s 1:1 M/M+2 ratio) and fragmentation pathways .
How should researchers address discrepancies between computational and experimental spectroscopic data?
Advanced Research Question
Discrepancies between DFT-predicted and observed IR/Raman spectra often arise from crystal packing effects or solvent interactions.
Resolution Strategy :
- Solid-State vs. Solution Data : Compare experimental solid-state IR (KBr pellet) with solution-phase NMR to identify polymorphism or solvent adducts .
- DFT Adjustments : Include implicit solvent models (e.g., PCM for methanol) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental vibrational frequencies .
What challenges arise in optimizing reaction yields for halogenated cinnamate derivatives?
Advanced Research Question
Bromine’s electron-withdrawing nature can hinder esterification kinetics, while fluorine’s steric effects may promote side reactions (e.g., decarboxylation).
Mitigation Approaches :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a silyl ester) to prevent side reactions before methyl ester formation .
How can researchers interpret conflicting crystallographic and spectroscopic data for this compound?
Advanced Research Question
Conflicts may arise if SCXRD indicates a planar cinnamate backbone, while NMR suggests rotational restriction.
Methodological Reconciliation :
- Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers around the C=C bond. Line broadening at low temperatures (<−40°C) indicates restricted rotation .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in XRD data, which may artificially suggest non-planarity .
What strategies improve reproducibility in synthesizing this compound?
Basic Research Question
- Stoichiometric Precision : Use anhydrous methanol and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
How does the electronic effect of bromine and fluorine influence the compound’s reactivity?
Advanced Research Question
- Bromine : Enhances electrophilicity at the α,β-unsaturated ester, facilitating Michael additions or Diels-Alder reactions.
- Fluorine : Ortho-fluorine reduces electron density on the aromatic ring, directing electrophilic substitution to the para position.
Experimental Validation : - Hammett Studies : Compare reaction rates with non-halogenated analogs to quantify substituent effects .
What are the limitations of mass spectrometry in characterizing this compound?
Basic Research Question
- Halogen Loss : Bromine may detach during ionization, complicating molecular ion identification. Use soft ionization (ESI) over EI to preserve the parent ion .
- Isotope Patterns : Misinterpretation of bromine’s isotopic signature (M:M+2 ≈ 1:1) can lead to incorrect assignment. Cross-validate with NMR .
How can researchers leverage computational tools to predict biological activity?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX), leveraging the compound’s similarity to anti-inflammatory cinnamates .
- ADMET Prediction : SwissADME can forecast bioavailability, highlighting potential metabolic stability due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
